(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride
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Overview
Description
(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₉NO·HCl. It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a tert-butoxy group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl alcohol reacts with the cyclobutyl precursor under acidic conditions.
Amination: The methanamine group is introduced through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the methanamine group can interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the tert-butoxy group, resulting in different reactivity and applications.
tert-Butylamine: Lacks the cyclobutyl ring, leading to different structural and functional properties.
Uniqueness:
Structural Features: The presence of both the cyclobutyl ring and the tert-butoxy group imparts unique reactivity and stability to the compound.
Applications: Its unique structure makes it valuable in specific applications such as drug development and material science.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILZWKPXNVMZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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